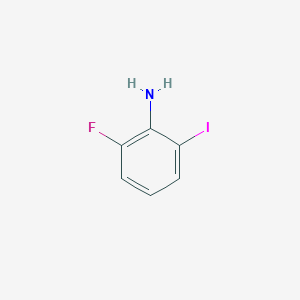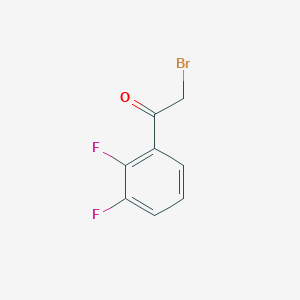
2-Bromo-1-(2,3-difluorophényl)éthanone
Vue d'ensemble
Description
2-Bromo-1-(2,3-difluorophenyl)ethanone is a useful research compound. Its molecular formula is C8H5BrF2O and its molecular weight is 235.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2,3-difluorophenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,3-difluorophenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale : Synthèse de molécules bioactives
La 2-Bromo-1-(2,3-difluorophényl)éthanone sert de bloc de construction polyvalent en chimie médicinale pour la synthèse de diverses molécules bioactives. Ses groupes fonctionnels brome et cétone en font un candidat approprié pour d'autres modifications chimiques, telles que les réactions de couplage de Suzuki, qui sont essentielles à la création de produits pharmaceutiques complexes .
Science des matériaux : Recherche avancée sur les polymères
En science des matériaux, ce composé est utilisé dans le développement de nouveaux polymères aux propriétés améliorées. La présence de groupes difluorophényles peut potentiellement conduire à des polymères à stabilité thermique et résistance chimique accrues, ce qui les rend appropriés pour des applications de haute performance .
Science de l'environnement : Normes analytiques
Les chercheurs en science de l'environnement peuvent utiliser la this compound comme étalon analytique ou composé de référence lors de l'étude du devenir environnemental des composés organiques bromés, qui sont préoccupants en raison de leur potentiel de polluants organiques persistants .
Chimie analytique : Chromatographie
En chimie analytique, ce composé peut être utilisé pour calibrer et tester les équipements chromatographiques. Sa structure chimique distincte lui permet de servir de marqueur ou de traceur dans divers systèmes chromatographiques, aidant à l'analyse de mélanges chimiques complexes .
Pharmacologie : Études de métabolisme des médicaments
Les pharmacologues pourraient explorer le métabolisme de la this compound dans le contexte de la découverte de médicaments. Comprendre ses voies métaboliques peut fournir des informations sur les processus de détoxification des composés bromés dans les systèmes biologiques .
Biochimie : Études d'inhibition enzymatique
En biochimie, la réactivité du composé avec les nucléophiles en fait un candidat pour l'étude de l'inhibition enzymatique. Il pourrait être utilisé pour étudier le mécanisme d'action des enzymes qui interagissent avec des substrats halogénés, contribuant à notre compréhension de la spécificité et de la fonction des enzymes .
Mécanisme D'action
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that this compound can be used as a reagent in the preparation of new classes of anti-trypanosomal agents based on imidazopyridines .
Biochemical Pathways
It’s anticipated that the compound may interact with pathways related to trypanosomal infections, given its use in the synthesis of anti-trypanosomal agents .
Result of Action
It’s known that the compound can be used in the synthesis of anti-trypanosomal agents, suggesting potential antiparasitic effects .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°C , indicating that temperature and exposure to reactive gases may affect its stability.
Propriétés
IUPAC Name |
2-bromo-1-(2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANJKYIJPMTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382477 | |
| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-77-2 | |
| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
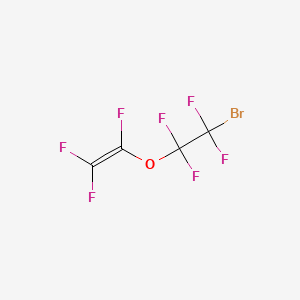



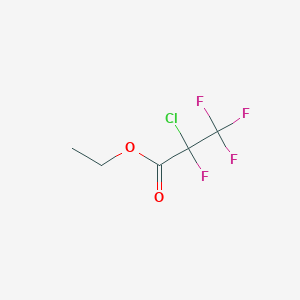

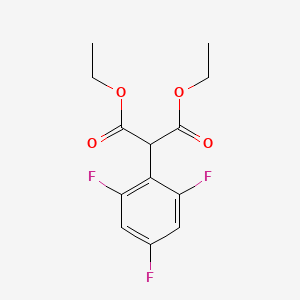
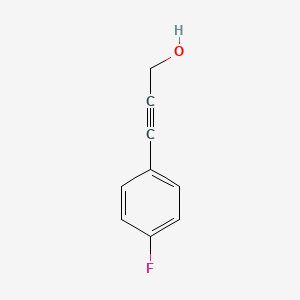
![1-(6-Chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1333763.png)

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{[2-(trifluoromethyl)benzyl]-amino}-2-propanol](/img/structure/B1333767.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)
